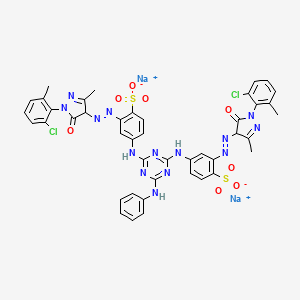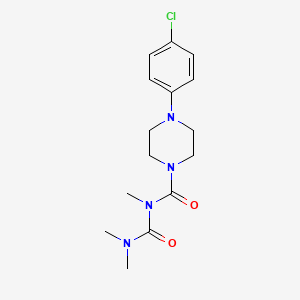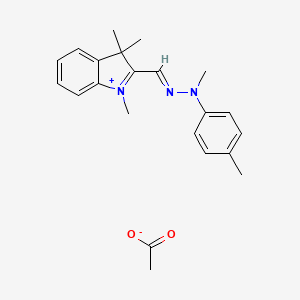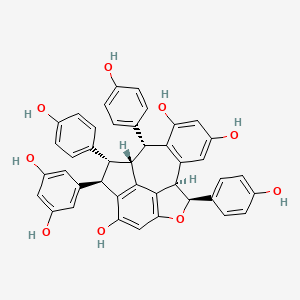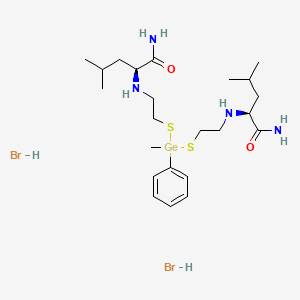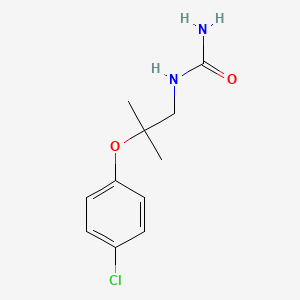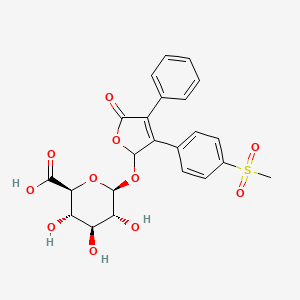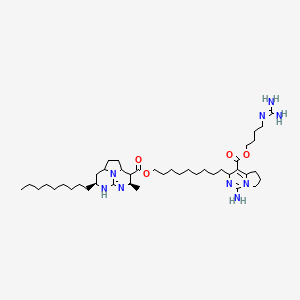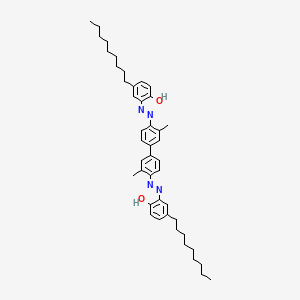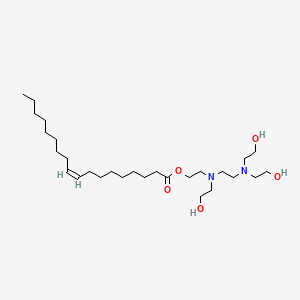
Tetra(2-hydroxyethyl)ethylenediamine oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(2-hydroxyethyl)ethylenediamine oleate is a chemical compound with the molecular formula C28H56N2O5. It is known for its unique structure, which includes multiple hydroxyl groups and an oleate ester. This compound is used in various industrial and scientific applications due to its ability to form stable complexes with metal ions and its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(2-hydroxyethyl)ethylenediamine oleate typically involves the reaction of ethylenediamine with ethylene oxide to form Tetra(2-hydroxyethyl)ethylenediamine, which is then esterified with oleic acid. The reaction conditions include:
Temperature: 50-120°C
Pressure: -0.1 MPa to 0.6 MPa
Reaction Time: 3-8 hours
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes hydrolyzing, separating, distilling under reduced pressure, and extracting to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetra(2-hydroxyethyl)ethylenediamine oleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Tetra(2-hydroxyethyl)ethylenediamine oleate is used in various scientific research applications, including:
Chemistry: As a chelating agent to form stable complexes with metal ions, useful in catalysis and metal extraction.
Biology: In studies involving cell membrane interactions due to its surfactant properties.
Mechanism of Action
The mechanism of action of Tetra(2-hydroxyethyl)ethylenediamine oleate involves its ability to form stable complexes with metal ions through its multiple hydroxyl and amine groups. These complexes can participate in various catalytic processes and enhance the solubility of metal ions in aqueous solutions. The molecular targets include metal ions, and the pathways involve coordination chemistry and complex formation .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
Comparison
Tetra(2-hydroxyethyl)ethylenediamine oleate is unique due to its oleate ester group, which imparts surfactant properties, making it useful in applications where surface activity is required. In contrast, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine and Triethanolamine lack this ester group and are primarily used as chelating agents and in metal extraction .
Properties
CAS No. |
85005-69-2 |
|---|---|
Molecular Formula |
C28H56N2O5 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H56N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(34)35-27-23-30(22-26-33)19-18-29(20-24-31)21-25-32/h9-10,31-33H,2-8,11-27H2,1H3/b10-9- |
InChI Key |
XJSIQJZKJMJHDU-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCN(CCO)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


